1-Trifluoromethylcyclopropane-1-carbonyl chloride
Overview
Description
1-Trifluoromethylcyclopropane-1-carbonyl chloride is a chemical compound with the molecular formula C₅H₄ClF₃O It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further bonded to a carbonyl chloride group
Preparation Methods
The synthesis of 1-Trifluoromethylcyclopropane-1-carbonyl chloride typically involves the reaction of cyclopropane derivatives with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the cyclopropane ring, followed by chlorination to form the carbonyl chloride . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Trifluoromethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-Trifluoromethylcyclopropane-1-carbonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Trifluoromethylcyclopropane-1-carbonyl chloride involves its reactivity with various molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s interactions with enzymes and other biological molecules.
Comparison with Similar Compounds
1-Trifluoromethylcyclopropane-1-carbonyl chloride can be compared with other trifluoromethylated cyclopropane derivatives, such as:
- 1-Trifluoromethylcyclopropane-1-carboxylic acid
- 1-Trifluoromethylcyclopropane-1-methanol
These compounds share the trifluoromethylcyclopropane core but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the carbonyl chloride group in this compound makes it particularly reactive and versatile for synthetic applications .
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3O/c6-3(10)4(1-2-4)5(7,8)9/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPCIPDJGNJPBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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